氨茶碱

描述

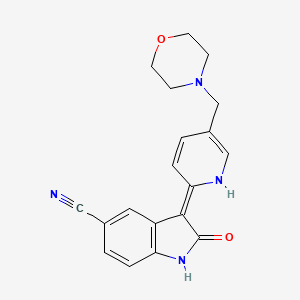

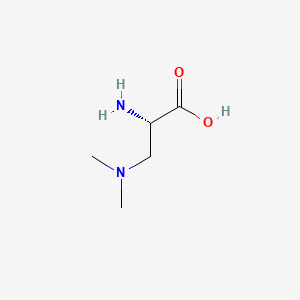

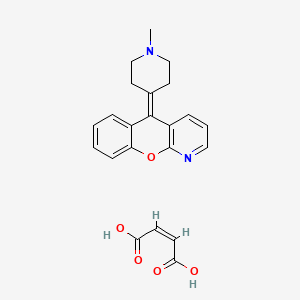

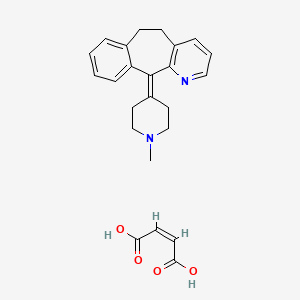

氨茶碱是由茶碱与乙二胺按 2:1 的比例混合而成的化合物。它主要用作支气管扩张剂,用于治疗哮喘、慢性阻塞性肺病 (COPD) 和其他呼吸系统疾病。 氨茶碱的效力低于茶碱,作用时间也更短,但其溶解度提高使其成为一种宝贵的治疗剂 .

作用机制

氨茶碱通过在体内释放茶碱来发挥作用。茶碱作为磷酸二酯酶抑制剂、腺苷受体阻滞剂和组蛋白脱乙酰酶激活剂。 这些作用导致支气管气道和肺血管平滑肌的松弛,从而降低气道对组胺、乙酰甲胆碱、腺苷和过敏原的反应性 .

科学研究应用

氨茶碱在科学研究中有着广泛的应用,包括:

生物学: 氨茶碱因其对细胞过程和信号通路的影响而被研究。

医学: 氨茶碱用于治疗哮喘和 COPD 等呼吸系统疾病。 .

工业: 氨茶碱用于配制用于减少身体脂肪的局部霜剂.

生化分析

Biochemical Properties

Aminophylline plays a significant role in biochemical reactions by acting as a nonselective phosphodiesterase inhibitor and adenosine receptor antagonist . It interacts with several enzymes and proteins, including phosphodiesterase, which it inhibits, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells . This elevation in cAMP results in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins, leading to smooth muscle relaxation and bronchodilation . Additionally, aminophylline blocks adenosine receptors, preventing adenosine-mediated bronchoconstriction and inflammation .

Cellular Effects

Aminophylline exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . By increasing cAMP levels, aminophylline activates PKA, which can alter the transcription of genes involved in inflammatory responses and smooth muscle contraction . This modulation of gene expression helps reduce inflammation and improve airway function. Furthermore, aminophylline enhances the release of catecholamines from adrenal medulla cells, which can increase heart rate and contractility .

Molecular Mechanism

The molecular mechanism of aminophylline involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes . Aminophylline inhibits phosphodiesterase, preventing the breakdown of cAMP and leading to its accumulation within cells . This accumulation activates PKA, which phosphorylates target proteins involved in smooth muscle relaxation and anti-inflammatory responses . Additionally, aminophylline blocks adenosine receptors, reducing adenosine-mediated bronchoconstriction and inflammation . These combined actions contribute to the bronchodilatory and anti-inflammatory effects of aminophylline.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aminophylline can change over time due to its stability, degradation, and long-term impact on cellular function . Aminophylline is known to have a half-life of approximately 7-9 hours, and its plasma levels need to be monitored to ensure therapeutic efficacy and avoid toxicity . Over time, aminophylline can lose ethylenediamine and absorb carbon dioxide, leading to the liberation of free theophylline . Long-term studies have shown that aminophylline can maintain its bronchodilatory effects, but its efficacy may decrease with prolonged use due to tolerance development .

Dosage Effects in Animal Models

The effects of aminophylline vary with different dosages in animal models. In studies involving rodents, aminophylline has been shown to reverse catalepsy and improve gait in models of Parkinson’s disease at doses of 60 nM and 120 nM . At higher doses, aminophylline can induce central nervous system damage and exacerbate conditions such as asthma and COPD . In dogs and cats, aminophylline is used as a bronchodilator at doses of 10 mg/kg and 5 mg/kg, respectively, but can cause side effects such as vomiting, diarrhea, and tachycardia at higher doses .

Metabolic Pathways

Aminophylline is involved in several metabolic pathways, primarily through its interaction with phosphodiesterase and adenosine receptors . By inhibiting phosphodiesterase, aminophylline increases cAMP levels, which in turn promotes lipolysis, glycogenolysis, and gluconeogenesis . These metabolic effects contribute to the overall bronchodilatory and anti-inflammatory actions of aminophylline. Additionally, aminophylline induces the release of epinephrine from adrenal medulla cells, further enhancing its metabolic effects .

Transport and Distribution

Aminophylline is transported and distributed within cells and tissues through various mechanisms . After ingestion, aminophylline is absorbed into the bloodstream and distributed to target tissues, including the lungs and bronchi . It binds to plasma proteins, with approximately 60% of aminophylline being protein-bound . The distribution of aminophylline is influenced by factors such as age, liver function, and smoking status, which can affect its plasma levels and therapeutic efficacy .

Subcellular Localization

The subcellular localization of aminophylline is primarily within the cytoplasm, where it exerts its effects on smooth muscle cells and inflammatory cells . Aminophylline does not have specific targeting signals or post-translational modifications that direct it to specific organelles, but its activity is largely dependent on its interactions with cytoplasmic enzymes and receptors . The accumulation of aminophylline within the cytoplasm allows it to effectively inhibit phosphodiesterase and block adenosine receptors, leading to its bronchodilatory and anti-inflammatory effects .

准备方法

合成路线和反应条件

氨茶碱是通过茶碱与乙二胺反应合成的。反应通常涉及将茶碱溶解在水中,然后加入乙二胺。 然后将混合物加热以促进反应,从而形成氨茶碱 .

工业生产方法

在工业环境中,氨茶碱是在大型反应器中通过茶碱与乙二胺的结合生产的。反应条件经过精心控制,以确保最终产品的纯度和产量。 然后对所得的氨茶碱进行纯化和结晶,以获得所需的形态 .

化学反应分析

反应类型

氨茶碱会发生各种化学反应,包括:

氧化: 在特定条件下,氨茶碱可以被氧化,导致形成降解产物。

还原: 涉及氨茶碱的还原反应不太常见,但在某些条件下可能发生。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 通常采用氢氧化钠或氢氧化钾等强亲核试剂.

主要形成的产物

这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氨茶碱的氧化可以导致形成各种降解产物,而取代反应会导致形成不同的氨茶碱衍生物 .

相似化合物的比较

属性

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3,(H,8,9);1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPFAHBPWDRTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883359 | |

| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in alcohol, ether | |

| Record name | Aminophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Aminophylline is the ethylenediamine salt of theophylline. After ingestion, theophylline is released from aminophylline, and theophylline relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation. Theophylline also binds to the adenosine A2B receptor and blocks adenosine mediated bronchoconstriction. In inflammatory states, theophylline activates histone deacetylase to prevent transcription of inflammatory genes that require the acetylation of histones for transcription to begin., Theophylline and aminophylline have been widely used as inhibitors of phosphodiesterase when examining the role of cAMP in regulating cell function. In reality, however, these phosphodiesterase inhibitors may have additional sites of action that could complicate the interpretation of the results. These additional sites of action could include antagonism of inhibitory adenosine autoreceptors and release of intracellular calcium. The purpose of the present study was to determine which of the above three is the primary mechanism by which theophylline and aminophylline affect transmitter release at the mammalian neuromuscular junction. Quantal release measurements were made using intracellular recording techniques. A variety of drugs were used to elucidate this pathway. Isoproterenol, an adenylate cyclase activator, was first used to establish the effect of enhanced levels of cAMP. Theophylline application on its own or in the presence of a drug combination that blocked the adenosine receptor and phosphodiesterase pathways caused significant release depression, opposite to what is expected if it was functioning to enhance cAMP levels. However, when applied in the presence of a drug combination that blocked the adenosine receptor, phosphodiesterase and intracellular ryanodine calcium pathways, theophylline was unable to depress release. Therefore, it was concluded that the major mechanism of action of theophylline is depression of transmitter release by causing the release of intracellular calcium. Aminophylline application alone resulted in a significant enhancement of release. However, when coupled with an adenosine receptor blocker, the ability of aminophylline to enhance transmitter release was blocked, suggesting that its dominant mechanism of action is adenosine receptor inhibition. Taken together, these results indicate that the use of theophylline and aminophylline is inappropriate when examining the role of cAMP at the mammalian neuromuscular junction., Theophylline has two distinct actions in the airways of patients with reversible obstruction; smooth muscle relaxation (i.e., bronchodilation) and suppression of the response of the airways to stimuli (i.e., non-bronchodilator prophylactic effects). While the mechanisms of action of theophylline are not known with certainty, studies in animals suggest that bronchodilatation is mediated by the inhibition of two isozymes of phosphodiesterase (PDE III and, to a lesser extent, PDE IV) while non-bronchodilator prophylactic actions are probably mediated through one or more different molecular mechanisms, that do not involve inhibition of PDE III or antagonism of adenosine receptors. Some of the adverse effects associated with theophylline appear to be mediated by inhibition of PDE III (e.g., hypotension, tachycardia, headache, and emesis) and adenosine receptor antagonism (e.g., alterations in cerebral blood flow). Theophylline increases the force of contraction of diaphragmatic muscles. This action appears to be due to enhancement of calcium uptake through an adenosine-mediated channel. /Theophylline/ | |

| Record name | Aminophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly yellowish granules or powder | |

CAS No. |

317-34-0, 95646-60-9 | |

| Record name | Aminophylline [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pulmophylline (new) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095646609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, compd. with 1,2-ethanediamine (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminophylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y3KJK423 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Aminophylline interact with the body to produce its effects?

A1: Aminophylline is a complex of Theophylline and Ethylenediamine. [] Theophylline, the primary active component, is a nonselective phosphodiesterase inhibitor. [] Phosphodiesterases are enzymes that break down cyclic nucleotides like cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, Aminophylline increases cAMP levels in various tissues, leading to smooth muscle relaxation, particularly in the bronchi. [, ]

Q2: What is the role of adenosine in Aminophylline's mechanism of action?

A2: Research suggests that Aminophylline's therapeutic effects might also stem from its antagonism of adenosine receptors. [, ] Adenosine, a neurotransmitter, can cause bronchoconstriction and influence renal function. Aminophylline's ability to block adenosine receptors could contribute to its bronchodilatory effects and potential renoprotective properties. [, , ]

Q3: How does Aminophylline affect the cardiovascular system?

A3: Aminophylline's effects on the cardiovascular system are complex and dose-dependent. While it can improve myocardial perfusion in some cases, potentially benefiting patients with ischemic heart disease, [] it can also induce tachycardia and arrhythmias, especially at higher doses or in certain individuals. [, , ]

Q4: What factors influence the pharmacokinetics of Aminophylline?

A4: Aminophylline's pharmacokinetics can vary considerably between individuals, particularly in neonates and infants. Factors like age, body weight, gestational age, renal function (creatinine clearance), and co-administration with other medications can significantly affect its absorption, distribution, metabolism, and excretion. [, , , ]

Q5: Why is therapeutic drug monitoring important for Aminophylline?

A5: Aminophylline has a narrow therapeutic index, meaning the effective dose is relatively close to the toxic dose. [, ] Individual variations in pharmacokinetics can lead to unpredictable drug levels. Therapeutic drug monitoring, typically involving serum Theophylline measurements, is crucial to ensure efficacy while minimizing the risk of adverse events. [, ]

Q6: How effective is Aminophylline in treating acute asthma exacerbations?

A6: While Aminophylline has been used for acute asthma management, recent studies suggest its added benefit to standard treatments like inhaled bronchodilators and corticosteroids might be limited. [, ] Some studies indicate it might not significantly improve lung function or shorten hospital stay compared to standard therapies alone. []

Q7: What are the current research areas exploring Aminophylline's applications?

A8: Current research is investigating Aminophylline's potential in diverse areas like acute kidney injury, [] intrathecal Methotrexate-related neurotoxicity, [] and its impact on cellular processes like autophagy and apoptosis in lymphocytes. [, ] These investigations aim to uncover novel therapeutic applications for Aminophylline.

Q8: What are the common side effects associated with Aminophylline?

A9: Aminophylline can cause various side effects, particularly at higher serum concentrations. These include nausea, vomiting, tachycardia, palpitations, headache, and in severe cases, seizures and arrhythmias. [, , ] Careful dose titration and monitoring are essential to minimize these risks.

Q9: Are there specific drug interactions to be aware of with Aminophylline?

A10: Yes, Aminophylline can interact with various medications, altering their effects or its own metabolism. [, , ] For instance, co-administration with certain antibiotics or corticosteroids can influence Aminophylline clearance, necessitating dose adjustments. [] Consultation with a healthcare professional is crucial to manage potential drug interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)